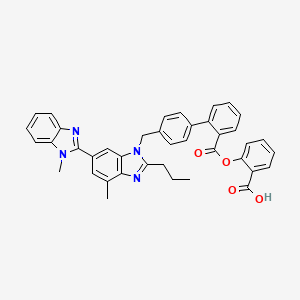
Ddabt1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DDABT1 is a compound synthesized as an ester conjugate of telmisartan and salicylic acid. It has shown significant potential in inhibiting Chikungunya virus (CHIKV) infection and reducing inflammation and arthritis . The compound has demonstrated higher potency and a good selectivity index, making it a promising candidate for further research and development .
Méthodes De Préparation
The synthesis of DDABT1 involves the conjugation of telmisartan and salicylic acid. The specific synthetic routes and reaction conditions are detailed in the supplementary methods of the research conducted by Chattopadhyay et al. . The compound is prepared by mixing the starting materials in appropriate solvents and under controlled conditions to achieve the desired product. Industrial production methods would likely involve scaling up these laboratory procedures while ensuring consistency and purity of the final product .
Analyse Des Réactions Chimiques
DDABT1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the compound’s antiviral efficacy is partly attributed to its ability to modulate angiotensin II receptor type 1 (AT1) and other molecular targets .
Applications De Recherche Scientifique
DDABT1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying ester conjugates and their properties. In biology, it is used to investigate the mechanisms of viral infections and inflammation. In medicine, this compound shows promise as a potential antiviral drug for managing CHIKV and related conditions . Its ability to reduce inflammation and arthritis also makes it relevant for research in chronic inflammatory diseases .
Mécanisme D'action
The mechanism of action of DDABT1 involves its interference with the early stages of CHIKV infection, reducing viral titer, viral RNA, and viral proteins . The compound modulates the angiotensin II receptor type 1 (AT1), which plays a role in viral inflammation. Additionally, this compound may have other modes of action that require further investigation . The molecular targets and pathways involved include the AT1/PPAR-γ/MAPKs pathways and CHIKV-nsP2 protease .
Comparaison Avec Des Composés Similaires
DDABT1 can be compared with other similar compounds, such as telmisartan and salicylic acid, which are its parent compounds. Unlike telmisartan and salicylic acid, this compound exhibits enhanced antiviral efficacy and anti-inflammatory properties . Other similar compounds include various ester conjugates of antiviral and anti-inflammatory agents. The uniqueness of this compound lies in its dual action against CHIKV infection and inflammation, making it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C40H34N4O4 |
|---|---|
Poids moléculaire |
634.7 g/mol |
Nom IUPAC |
2-[2-[4-[[4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoyl]oxybenzoic acid |
InChI |
InChI=1S/C40H34N4O4/c1-4-11-36-42-37-25(2)22-28(38-41-32-15-8-9-16-33(32)43(38)3)23-34(37)44(36)24-26-18-20-27(21-19-26)29-12-5-6-13-30(29)40(47)48-35-17-10-7-14-31(35)39(45)46/h5-10,12-23H,4,11,24H2,1-3H3,(H,45,46) |
Clé InChI |
MVXXPOXJHVKWPY-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)OC5=CC=CC=C5C(=O)O)C=C(C=C2C)C6=NC7=CC=CC=C7N6C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(3,3-difluorocyclobutyl)-1-[(4S,5S)-3,3,8,8-tetrafluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl]propane-1,2-dione](/img/structure/B12374206.png)
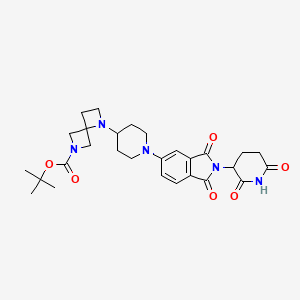
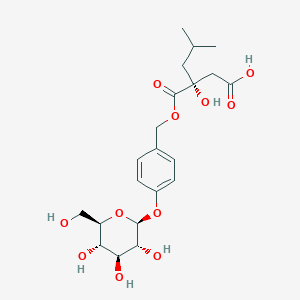
![disodium;chromium(3+);3-oxido-4-[(1-oxido-8-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-1-sulfonate;hydroxide](/img/structure/B12374231.png)
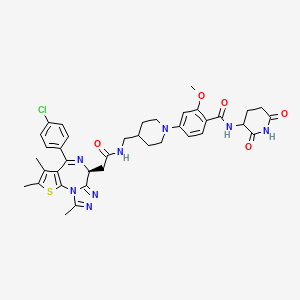
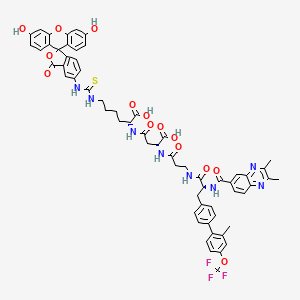



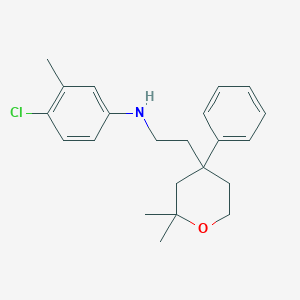

![(10S,23S)-23-amino-10-ethyl-18-fluoro-10-hydroxy-19-(hydroxymethyl)-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione](/img/structure/B12374288.png)
